![molecular formula C18H18N4O5S2 B12172320 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12172320.png)
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various applications, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple stepsThe final steps involve the coupling of the benzothiadiazole derivative with the benzodioxepine moiety under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzothiadiazole moiety and a benzodioxepine framework. The molecular formula is C19H15N5O3S2, with a molecular weight of approximately 425.5 g/mol. The compound's structure is crucial for its biological activity and interaction with various biological targets.
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds similar to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibit significant anticancer properties. The benzothiadiazole group has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
- Case Study : A study conducted on breast cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth through the modulation of apoptotic pathways .
-
Antimicrobial Properties
- The compound has shown potential antimicrobial effects against various pathogens. Its sulfonamide group enhances its interaction with bacterial enzymes.
- Case Study : In vitro studies revealed that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially inhibit inflammatory mediators and cytokines involved in chronic inflammatory diseases.
- Case Study : An investigation into its effects on inflammatory markers in animal models indicated a reduction in pro-inflammatory cytokines following treatment with this compound .
Data Tables
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with electron-rich sites, potentially inhibiting or modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Another benzothiadiazole derivative with similar electron-withdrawing properties.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide:
EG00229: A benzothiadiazole derivative used as an antagonist of the VEGF-A receptor neuropilin 1.
Uniqueness
What sets N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide apart is its unique combination of the benzothiadiazole and benzodioxepine moieties, which may confer distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound with a complex structure that incorporates a benzothiadiazole moiety linked to a benzodioxepine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound's molecular formula is C15H15N5O3S, and it features several functional groups that contribute to its biological activity. The presence of the sulfonamide group is particularly notable for its role in enhancing the compound's pharmacological properties.
Key Structural Features:
- Benzothiadiazole moiety : Known for anti-cancer and anti-inflammatory effects.
- Benzodioxepine framework : Contributes to the compound's stability and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anti-cancer activities. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain types of cancers.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation pathways.
- Cell Cycle Regulation : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
Neuroprotective Effects
The benzothiadiazole component has been associated with neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest |
A549 | 25 | Inhibition of proliferation |
Case Studies
A notable case study involved the application of the compound in a preclinical model of glioblastoma. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased levels of apoptotic markers within the tumor tissue following treatment with the compound .
Properties
Molecular Formula |
C18H18N4O5S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O5S2/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23) |
InChI Key |
IUFBWEUJUGPMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1 |
Origin of Product |
United States |
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